2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, an imidazo[1,2-a]pyridine moiety, and a benzenesulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core . This intermediate can then be further functionalized through various reactions, such as halogenation, to introduce the fluorine atom . The final step often involves the sulfonation of the aromatic ring to attach the benzenesulfonamide group .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions: 2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo a variety of chemical reactions, including:
- **Oxid
Properties
IUPAC Name |
2-fluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-12-5-4-10-20-11-13(19-16(12)20)8-9-18-23(21,22)15-7-3-2-6-14(15)17/h2-7,10-11,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFINHJWQHYVEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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